Bienvenue dans la boutique en ligne BenchChem!

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Physicochemical profiling Drug-likeness CNS penetration

This 3,4,5-trimethoxybenzamide features a unique morpholine-p-tolyl architecture, delivering distinct hydrogen-bonding capacity and ionization at physiological pH compared to dimethylamino or piperidine analogs. With zero Rule-of-5 violations, TPSA of 69 Ų, and LogD(7.4) of 2.19, it is optimized for blood-brain barrier penetration studies. Its well-defined molecular ion (MW 414.5) and fragmentation pattern make it a reliable LC-MS/MS reference standard. Sourced as a lead-like candidate for CNS receptor profiling and environmental fate studies.

Molecular Formula C23H30N2O5
Molecular Weight 414.5g/mol
CAS No. 898601-56-4
Cat. No. B361944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
CAS898601-56-4
Molecular FormulaC23H30N2O5
Molecular Weight414.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3
InChIInChI=1S/C23H30N2O5/c1-16-5-7-17(8-6-16)19(25-9-11-30-12-10-25)15-24-23(26)18-13-20(27-2)22(29-4)21(14-18)28-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26)
InChIKeyYRCLPYFDMHMQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (CAS 898601-56-4): Procurement-Relevant Structural and Pharmacological Profile


3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (CAS 898601-56-4) is a synthetic benzamide derivative with a molecular formula of C23H30N2O5 and a molecular weight of 414.5 g/mol. The compound features a 3,4,5-trimethoxybenzamide core conjugated via an ethyl linker to both a morpholine ring and a para-tolyl substituent [1]. This architecture places it within the broader class of 3,4,5-trimethoxybenzamides, a scaffold historically associated with central nervous system (CNS) activity, including tranquilizing and analgesic effects, as documented in foundational patent literature [2]. The compound is listed in PubChem (CID 16804388) and ChemSpider (CSID 18459710) with computed physicochemical properties including an ACD/LogP of 1.08, topological polar surface area of 69 Ų, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like characteristics [1].

Why Generic 3,4,5-Trimethoxybenzamide Analogs Cannot Substitute for 3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide


Within the 3,4,5-trimethoxybenzamide chemical space, seemingly minor structural modifications produce pronounced differences in physicochemical and predicted pharmacological profiles. The target compound incorporates three critical pharmacophoric elements—the 3,4,5-trimethoxy substitution pattern, the morpholine ring, and the p-tolyl group—in a specific spatial arrangement that cannot be replicated by close analogs. The morpholine moiety contributes distinct hydrogen-bonding capacity (one additional H-bond acceptor vs. dimethylamino analogs) and modulates basicity (predicted pKa ~6.5–7.5 for morpholine vs. ~8.5–9.5 for dimethylamino or piperidine counterparts), which directly influences ionization state at physiological pH and, consequently, membrane permeability and target engagement . Removal of the 3,4,5-trimethoxy groups (as in N-(2-morpholino-2-(p-tolyl)ethyl)benzamide) eliminates a well-established pharmacophore for CNS receptor binding, while replacement of the p-tolyl with 3-methoxyphenyl alters both steric bulk and electronic distribution at the aryl binding region [1]. These differences are structural in nature and have been shown in related benzamide series to translate into orders-of-magnitude shifts in receptor affinity and functional activity [1].

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide vs. Closest Structural Analogs


Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiate Morpholine-Containing Benzamide from Dimethylamino Analog

The target compound contains 6 hydrogen bond acceptors (HBA) and has a topological polar surface area (TPSA) of 69.3 Ų, compared with 5 HBA and a TPSA of ~60.5 Ų for the closest dimethylamino analog, N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide [1]. The additional HBA arises from the morpholine ring oxygen, which is absent in the dimethylamino variant. This difference directly impacts predicted membrane permeability and CNS penetration potential, as TPSA values below 70 Ų are associated with favorable blood-brain barrier penetration, while values below 60 Ų may indicate excessive passive permeability and potentially reduced target residence time [2].

Physicochemical profiling Drug-likeness CNS penetration

Predicted LogD(7.4) and Ionization State Distinguish Morpholine- from Piperidine- and Dimethylamino-Containing Benzamide Analogs

The target compound has a predicted ACD/LogD at pH 7.4 of 2.19, compared with estimated LogD(7.4) values of approximately 1.5–1.8 for the piperidine analog (N-[2-(piperidin-1-yl)-2-(p-tolyl)ethyl]-3,4,5-trimethoxybenzamide) and approximately 1.0–1.3 for the dimethylamino analog . The higher LogD of the target compound reflects the lower basicity of the morpholine nitrogen (predicted pKa ~6.5–7.5) relative to piperidine (pKa ~10) and dimethylamine (pKa ~9), resulting in a greater proportion of neutral, membrane-permeable species at physiological pH . Additionally, the target compound's ACD/LogP of 1.08 indicates moderate lipophilicity, distinguishing it from both more polar analogs (e.g., 3-methoxyphenyl variant) and more lipophilic analogs (e.g., those with larger N-alkyl substituents) .

Physicochemical profiling Drug-likeness CNS penetration

3,4,5-Trimethoxy Substitution Pattern Confers Class-Level CNS Pharmacological Activity Absent in Non-Methoxylated Benzamide Analogs

The 3,4,5-trimethoxybenzamide scaffold has been established as a privileged structure for CNS activity. US Patent 3,702,324 demonstrates that 3,4,5-trimethoxybenzamides exert a specific effect on the central nervous system with utility as tranquilizers, whereas benzamides lacking the 3,4,5-trimethoxy substitution pattern do not share this pharmacological profile [1]. The patent explicitly claims that these compounds are 'relatively non-toxic' and exert their primary pharmacological effect on the CNS, with a 'somewhat lesser effect on muscle function' [1]. In contrast, N-(2-morpholino-2-(p-tolyl)ethyl)benzamide (lacking methoxy groups) is described in vendor documentation as exhibiting reduced binding affinity and diminished biological activity .

CNS pharmacology Benzamide SAR Tranquilizer scaffold

Predicted Bioconcentration Factor (BCF) and Environmental Persistence Profile Distinguishes Target Compound from Lower Molecular Weight Benzamide Derivatives

The target compound has a predicted ACD/BCF (pH 7.4) of 26.86 and an ACD/KOC (pH 7.4) of 363.26, with an estimated soil adsorption coefficient (Log Koc) of 4.121 . These values place it in a moderate bioaccumulation and soil mobility category, distinct from the simpler 3,4,5-trimethoxybenzamide parent (CAS 3086-62-2, MW 225.2 g/mol), which is predicted to have substantially lower BCF and Koc values due to its lower molecular weight and higher water solubility [1]. The target compound is classified as 'recalcitrant' in ultimate biodegradation surveys (Biowin3 score: 1.7163) but shows primary biodegradation potential within days to weeks (Biowin4 score: 3.3202) .

Environmental fate Bioaccumulation ADME prediction

Rotatable Bond Count and Molecular Flexibility Profiling for Target Engagement Prediction

The target compound possesses 8 freely rotatable bonds, compared with 6 rotatable bonds for the constrained N-4-(phenylpiperido(2,1-c)morpholin-1-yl)-3,4,5-trimethoxybenzamide analog and approximately 10–11 rotatable bonds for the extended N-[4-[[2-(morpholino)ethyl]oxy]benzyl]-3,4,5-trimethoxybenzamide [1]. An intermediate rotatable bond count (8–10) is associated with favorable entropy of binding and oral bioavailability in drug-like molecules, as excessive rotational freedom (>10 bonds) increases the entropic penalty upon receptor binding, while insufficient flexibility (<5 bonds) may prevent adoption of the bioactive conformation [2]. The target compound's 8 rotatable bonds, combined with 0 Rule-of-5 violations, positions it favorably within oral drug space relative to more flexible or more rigid analogs [1].

Conformational analysis Ligand efficiency Target engagement

Recommended Research and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide Based on Differential Evidence


CNS-Targeted Drug Discovery: Lead Optimization in 3,4,5-Trimethoxybenzamide Series

This compound is best deployed as a lead-like candidate or reference standard in CNS drug discovery programs targeting the 3,4,5-trimethoxybenzamide pharmacophore. Its favorable TPSA (69.3 Ų), LogD(7.4) (2.19), and zero Rule-of-5 violations make it suitable for blood-brain barrier penetration studies and receptor binding assays where the morpholine-p-tolyl substitution pattern is hypothesized to confer selectivity advantages over dimethylamino or piperidine analogs [1]. The compound's intermediate rotatable bond count (8) and moderate lipophilicity (LogP 1.08) suggest utility in structure-activity relationship (SAR) campaigns aimed at balancing target affinity with favorable CNS pharmacokinetics .

Environmental Fate and Ecotoxicology Studies of Substituted Benzamide Derivatives

The compound's predicted moderate bioaccumulation potential (BCF 26.86, Log Koc 4.121) and recalcitrant biodegradation profile (Biowin3 score 1.7163) make it a suitable model compound for environmental fate studies of morpholine-containing benzamide derivatives. Its distinct environmental persistence profile relative to simpler benzamide analogs (e.g., CAS 3086-62-2) enables comparative ecotoxicology assessments where the contribution of the morpholino-p-tolyl moiety to environmental behavior can be systematically evaluated .

Analytical Reference Standard for LC-MS/MS Method Development in Benzamide Quantification

With a well-defined molecular ion (MW 414.5 g/mol, monoisotopic mass 414.215485 Da) and distinctive fragmentation pattern arising from the morpholine and trimethoxybenzamide moieties , this compound can serve as an analytical reference standard for developing and validating LC-MS/MS methods aimed at quantifying substituted benzamides in biological matrices. Its intermediate chromatographic behavior (LogD 7.4 = 2.19) facilitates separation from both more polar and more lipophilic benzamide analogs in reversed-phase HPLC conditions .

Pharmacological Tool Compound for Sigma-1 and Opioid Receptor Subtype Profiling

Based on class-level evidence that morpholine-containing benzamide derivatives exhibit pharmacological activity at sigma receptors and the historical association of 3,4,5-trimethoxybenzamides with CNS activity [1], this compound may be employed as a pharmacological tool in receptor subtype profiling panels. Its dual morpholine-p-tolyl architecture provides a structurally distinct chemotype for probing sigma-1 vs. sigma-2 selectivity and mu-opioid receptor affinity, complementing existing tool compounds such as S1RA (E-52862) and AH-7921 .

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.